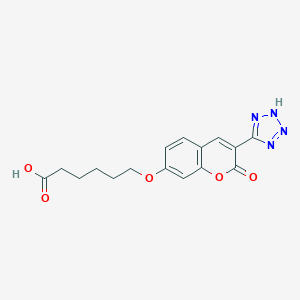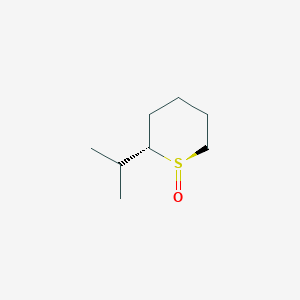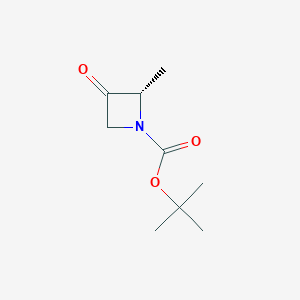
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Übersicht
Beschreibung
“tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate” is a chemical compound of interest in synthetic organic chemistry due to its structural complexity and potential utility in various chemical transformations. The compound features a tert-butyl group attached to a 2S-configured 2-methyl-3-oxoazetidine-1-carboxylate structure, indicative of its potential as a building block in pharmaceutical and material science research.
Synthesis Analysis
The synthesis of related compounds often involves multistep organic reactions, including cyclization and functional group transformations. For example, compounds with similar structural features have been synthesized through intramolecular lactonization reactions from corresponding precursors, showcasing the methods to construct complex cyclic structures from simpler starting materials (Moriguchi et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and properties. X-ray crystallography is a common technique for this purpose. For instance, related bicyclic compounds have been characterized to reveal monoclinic space group structures, providing insights into molecular configurations and solid-state arrangements (Moriguchi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Removal Techniques
Synthetic phenolic antioxidants, related to the chemical family of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Studies suggest the importance of developing novel antioxidants with lower toxicity and environmental persistence, highlighting a focus on reducing potential pollution sources (Runzeng Liu & S. Mabury, 2020).
Biodegradation and Fate in Environmental Systems
The degradation and fate of related ethers, such as methyl tert-butyl ether (MTBE), in soil and groundwater have been the subject of extensive research, considering their widespread use as fuel additives. These studies provide insights into the microbial degradation pathways and the challenges associated with the bioremediation of such compounds. They highlight the potential for aerobic biodegradation as a means to mitigate environmental contamination, relevant for compounds with similar structures and properties (S. Thornton et al., 2020).
Technological Applications in Material Synthesis
Research into the synthetic routes of complex molecules, such as vandetanib, showcases the utility of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in pharmaceutical manufacturing. These synthetic methodologies, involving steps like substitution and cyclization, underline the compound's role in the development of industrial-scale synthesis processes for therapeutic agents, suggesting its broader applications in chemical synthesis (W. Mi, 2015).
Adsorption and Purification Technologies
Studies on the removal of MTBE, a related ether, from the environment through adsorption techniques, offer a glimpse into the potential for applying similar methods to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. These techniques, utilizing various adsorbents such as activated carbon and resins, emphasize the importance of developing efficient and green technologies for purifying water and other matrices from contaminants with similar properties (M. Vakili et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMXTJLDQEDTI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

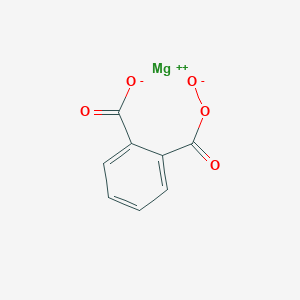

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
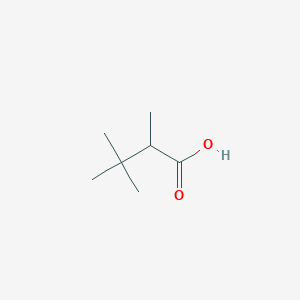
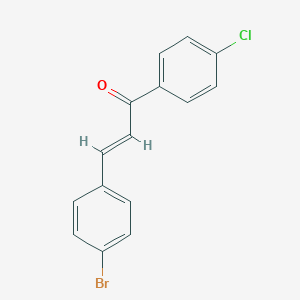
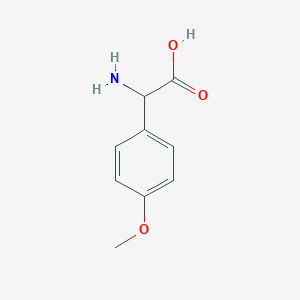
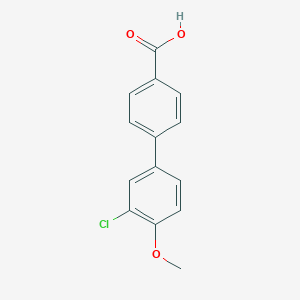
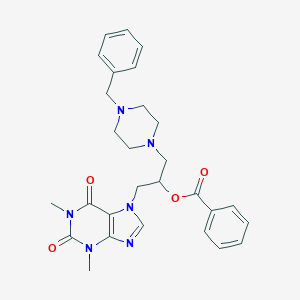
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
